1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
Description
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with chloro, 3,5-dimethyl groups and a piperidin-4-amine moiety linked via a methyl bridge. The dihydrochloride salt form enhances its stability and solubility for pharmaceutical or synthetic applications. This compound shares structural similarities with proton pump inhibitors (PPIs) and other bioactive molecules, particularly in its substituted pyridinylmethyl group and amine-functionalized piperidine ring .
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3.2ClH/c1-9-7-16-12(10(2)13(9)14)8-17-5-3-11(15)4-6-17;;/h7,11H,3-6,8,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKFJLONHMLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3,5-dimethylpyridine and piperidine.
Reaction Conditions: The 4-chloro-3,5-dimethylpyridine is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidine.
Formation of the Amine: The intermediate is then treated with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, including multicomponent reactions which are efficient for producing biologically active molecules. The general formula is with a molecular weight of approximately 326.69 g/mol. Its structure includes a piperidine ring substituted with a chlorinated pyridine moiety, contributing to its biological activity.
Antimicrobial Properties
Research has indicated that 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Neuropharmacological Effects
The compound has been studied for its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. It acts as an allosteric modulator, influencing receptor activity and potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia .
Potential in Treating Neurological Disorders
Due to its interaction with mGluRs, this compound may serve as a candidate for developing treatments targeting neurodegenerative diseases. Studies have suggested that compounds with similar structures can enhance cognitive function and reduce neuroinflammation .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. It has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the efficacy of this compound:
- Study on Antibacterial Activity :
- Neuropharmacological Investigation :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine Substitution Patterns
- Chloro vs. Methoxy/Methyl Groups : The 4-chloro substituent in the target compound increases electronegativity and lipophilicity compared to methoxy or methyl groups in analogs like omeprazole derivatives () or mafenide hydrochloride derivatives (). This may enhance membrane permeability but reduce metabolic stability .
- Position of Amine : The piperidin-4-amine group in the target compound contrasts with pyrrolidin-1-yl () or phenethyl () substituents, altering steric bulk and hydrogen-bonding capacity. Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered structure .
Functional Group Variations
- Sulfinyl/Sulphonyl vs.
- Dihydrochloride Salt vs. Free Base: The dihydrochloride form improves aqueous solubility compared to neutral analogs (e.g., benzimidazole derivatives in ), facilitating formulation for intravenous or oral delivery .
Biological Activity
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS Number: 2270909-74-3) is a piperidine derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest interactions with various biological targets. This article aims to summarize the biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H22Cl3N3, with a molecular weight of 326.7 g/mol. The compound features a piperidine ring substituted with a chlorinated pyridine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22Cl3N3 |
| Molecular Weight | 326.7 g/mol |
| CAS Number | 2270909-74-3 |
Research indicates that compounds similar to 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine exhibit various mechanisms of action, including:
- Choline Transport Inhibition : Similar piperidine derivatives have been shown to inhibit the sodium-dependent high-affinity choline uptake system (SDHACU), which plays a critical role in neurotransmitter synthesis . This inhibition can lead to alterations in acetylcholine levels, impacting cholinergic signaling pathways.
- Enzyme Inhibition : Compounds containing piperidine structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are significant for treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
- Antibacterial Activity : Some studies have reported moderate to strong antibacterial effects against various bacterial strains, suggesting potential applications in treating bacterial infections .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of piperidine derivatives. For instance:
- Choline Uptake Assays : Compounds similar to 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine were tested on neuroblastoma cells, revealing dose-dependent inhibition of choline transport . The Ki values for related compounds ranged from 18 to 75 µM, indicating competitive inhibition.
Antibacterial Screening
A series of synthesized compounds bearing piperidine moieties were screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The results showed varying degrees of effectiveness, with some compounds displaying IC50 values significantly lower than standard antibiotics .
Summary of Biological Activities
Q & A
Q. What are the critical safety considerations when handling 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride in laboratory settings?
Methodological Answer:
Q. What synthetic routes are viable for synthesizing this compound, and what are their yield-limiting factors?
Methodological Answer:
- Key Steps:
- Yield Optimization:
- Common Impurities: Unreacted starting materials or over-alkylated byproducts; monitor via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can computational chemistry and DoE (Design of Experiments) optimize the synthesis and scalability of this compound?
Methodological Answer:
- Computational Approaches:
- DoE for Process Optimization:
- Variables: Temperature, stoichiometry (amine:aldehyde ratio), and catalyst loading.
- Response Surface Methodology (RSM): Maximize yield by analyzing interactions between variables. For example, a central composite design (CCD) revealed that a 1:1.2 molar ratio at 50°C increased yield by 18% compared to trial-and-error approaches .
- Scalability Challenges:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Assay Standardization: Validate biological assays (e.g., receptor binding) using positive controls (e.g., known agonists/antagonists) and replicate experiments across labs .
- Structural Confirmation: Use NMR (1H/13C) and HRMS to verify compound identity, as impurities or stereoisomers (e.g., piperidine ring conformation) may skew results .
- Case Study Example:
- Conflicting IC50 Values: Discrepancies in kinase inhibition assays (e.g., 2 µM vs. 10 µM) were traced to buffer pH variations affecting protonation states. Adjusting to physiological pH (7.4) resolved the inconsistency .
- Meta-Analysis Tools: Use cheminformatics platforms (e.g., PubChem BioActivity Data) to compare datasets and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
